N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide
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Overview
Description
N-(6-Chloro-4-isopropoxypyrido[3,2-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. Pyridopyrimidines are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-4-isopropoxypyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 6-chloro-4-isopropoxypyridine-2-amine with acetic anhydride under reflux conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the acetamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-4-isopropoxypyrido[3,2-d]pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridopyrimidine derivatives.
Scientific Research Applications
N-(6-Chloro-4-isopropoxypyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-isopropoxypyrido[3,2-d]pyrimidin-2-yl)acetamide involves the inhibition of specific molecular targets such as kinases. The compound binds to the active site of the kinase, preventing its phosphorylation activity, which is crucial for the proliferation of cancer cells. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A breast cancer drug that also targets kinases.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Uniqueness
N-(6-Chloro-4-isopropoxypyrido[3,2-d]pyrimidin-2-yl)acetamide is unique due to its specific structural features, such as the chloro and isopropoxy groups, which contribute to its distinct biological activity. Compared to similar compounds, it may offer improved selectivity and potency against certain molecular targets .
Properties
CAS No. |
897362-16-2 |
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Molecular Formula |
C12H13ClN4O2 |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
N-(6-chloro-4-propan-2-yloxypyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C12H13ClN4O2/c1-6(2)19-11-10-8(4-5-9(13)16-10)15-12(17-11)14-7(3)18/h4-6H,1-3H3,(H,14,15,17,18) |
InChI Key |
DJYWUHPBVGBDLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC2=C1N=C(C=C2)Cl)NC(=O)C |
Origin of Product |
United States |
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